molecular formula C11H15N3O2S B7589726 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

Cat. No. B7589726
M. Wt: 253.32 g/mol
InChI Key: YIHWOVYPZMBGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid, also known as CTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CTTP belongs to the class of thiadiazole derivatives, which have been found to exhibit various biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. In

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been found to inhibit the activity of enzymes involved in the biosynthesis of peptidoglycan and chitin, which are essential components of bacterial and fungal cell walls, respectively. In addition, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been found to have several biochemical and physiological effects. In bacterial cells, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid inhibits the synthesis of peptidoglycan, leading to cell wall damage and ultimately cell death. In fungal cells, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid inhibits the synthesis of chitin, which is essential for cell wall integrity and growth. In cancer cells, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid induces apoptosis, leading to cell death. 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has also been found to have a low toxicity profile, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is its broad-spectrum antibacterial, antifungal, antiviral, and anticancer activities. This makes it a potential candidate for the development of new drugs to treat various infections and cancers. In addition, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has a low toxicity profile, which is an important factor in drug development. However, there are also some limitations to using 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid in lab experiments. For instance, its solubility in water is limited, which can make it difficult to administer in vivo. Furthermore, its stability under physiological conditions needs to be further investigated.

Future Directions

There are several future directions for the research on 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid. One direction is to further investigate its mechanism of action, particularly in cancer cells. This could lead to the development of new cancer therapies that target specific pathways. Another direction is to explore the potential of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid as a drug candidate for the treatment of viral infections, such as influenza and herpes. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid in vivo, which could help to optimize its efficacy and safety. Finally, the synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid analogs could lead to the development of more potent and selective drugs.

Synthesis Methods

The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid involves a multi-step process that starts with the reaction of cyclopropylamine and thiosemicarbazide to form 3-cyclopropyl-1,2,4-thiadiazole-5-carboxylic acid hydrazide. This intermediate is then treated with piperidine-3-carboxylic acid to yield 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid. The reaction scheme is shown below:

Scientific Research Applications

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been extensively studied for its potential as a drug candidate. Several studies have reported its antibacterial, antifungal, antiviral, and anticancer activities. For instance, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has also been reported to have antiviral activity against influenza A virus and herpes simplex virus type 1. Furthermore, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been found to have anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c15-10(16)8-2-1-5-14(6-8)11-12-9(13-17-11)7-3-4-7/h7-8H,1-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHWOVYPZMBGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NS2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

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